molecular formula C9H7NO2 B7964837 3-Formyl-5-methoxybenzonitrile

3-Formyl-5-methoxybenzonitrile

Cat. No.: B7964837
M. Wt: 161.16 g/mol
InChI Key: PHQCWVYFPAJMSO-UHFFFAOYSA-N
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Description

3-Formyl-5-methoxybenzonitrile is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzonitrile, characterized by the presence of a formyl group at the third position and a methoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl-5-methoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the cyanation of 3-bromo-5-methoxybenzaldehyde. The reaction is typically carried out in the presence of zinc cyanide (Zn(CN)2) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at 90°C under an argon atmosphere for 48 hours. After completion, the reaction mixture is cooled, and the product is purified by silica gel chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3-Carboxy-5-methoxybenzonitrile.

    Reduction: 3-Hydroxymethyl-5-methoxybenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Formyl-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Formyl-5-methoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Formylbenzonitrile: Lacks the methoxy group, making it less versatile in certain reactions.

    5-Methoxybenzonitrile: Lacks the formyl group, limiting its reactivity in formylation reactions.

    3-Methoxybenzonitrile: Lacks both the formyl and methoxy groups, making it less reactive overall.

Uniqueness

3-Formyl-5-methoxybenzonitrile is unique due to the presence of both the formyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

3-formyl-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQCWVYFPAJMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

step 3—A solution of 3-bromo-5-methoxy-benzaldehyde (1 mmol) in DMF (2 mL) is added to a round bottomed flask containing Zn(CN)2 (0.7 equivalents), Pd(PPh3)4(0) (0.2 equivalents) in DMF (15 mL). The reaction is stirred at 90° C. under an atmosphere of argon for 48 h. The reaction mixture is cooled and evaporated to dryness. The crude residue is dissolved in EtOAc, washed with brine solution, dried (MgSO4) and evaporated. The crude product is purified by SiO2 chromatography to afford 3-formyl-5-methoxy-benzonitrile.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)4(0)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Zn(CN)2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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